

Application Notes and Protocols for Advanced Enhanced Sampling Techniques in Amber

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Compound of Interest

Compound Name: *Amberline*

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Audience: Researchers, scientists, and drug development professionals.

Introduction:

Molecular dynamics (MD) simulations are a powerful tool for understanding the dynamics and function of biomolecular systems. However, many biological processes, such as protein folding, conformational changes, and ligand binding, occur on timescales that are inaccessible to conventional MD simulations. Enhanced sampling methods have been developed to overcome these limitations by accelerating the exploration of the conformational space and allowing for the calculation of thermodynamic properties like free energy.^{[1][2][3][4]} This document provides an overview and detailed protocols for several advanced enhanced sampling techniques available in the Amber molecular dynamics software suite.

Replica Exchange Molecular Dynamics (REMD)

Application Note:

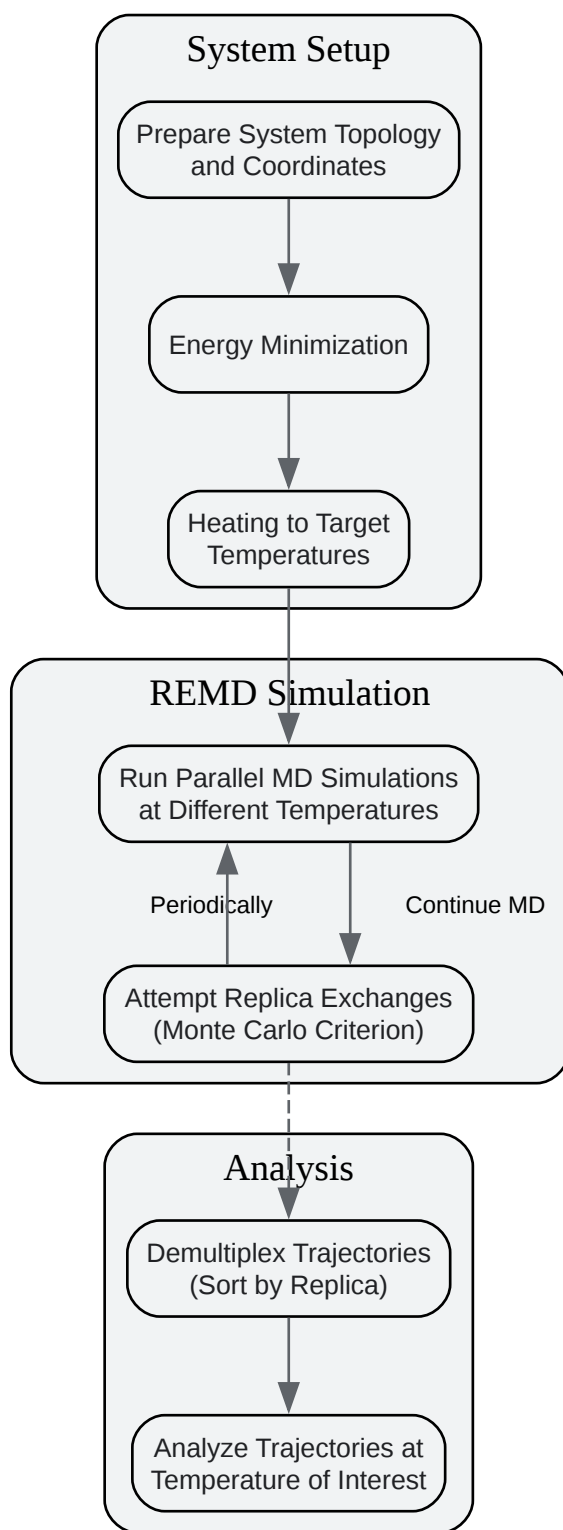
Replica Exchange Molecular Dynamics (REMD) is a powerful enhanced sampling technique used to overcome the problem of simulations getting trapped in local energy minima.^{[1][5]} In REMD, multiple replicas (copies) of the system are simulated in parallel at different temperatures or with different Hamiltonians.^[5] Periodically, an exchange of coordinates between replicas is attempted. Replicas at higher temperatures can more easily cross energy barriers, and through the exchange process, these higher-energy conformations can be passed down to the lower-temperature replicas, leading to a more thorough sampling of the

conformational space at the temperature of interest.^{[5][6]} Amber supports several variations of REMD, including Temperature REMD, Hamiltonian REMD (H-REMD), pH-REMD, and multidimensional REMD.^{[7][8][9]}

Key Advantages:

- Robustly enhances sampling for complex systems.
- Relatively straightforward to implement.
- Different flavors of REMD can be tailored to specific scientific questions (e.g., pH-REMD for studying pH-dependent phenomena).^{[7][8]}

Workflow for Temperature REMD (T-REMD):



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Caption: Workflow for a standard Temperature Replica Exchange Molecular Dynamics (T-REMD) simulation.

Experimental Protocol: Temperature REMD (T-REMD) in Amber

This protocol outlines the general steps for setting up and running a T-REMD simulation in Amber.

- System Preparation:
 - Prepare the initial topology (prmtop) and coordinate (inpcrd) files for your system as you would for a standard MD simulation using tleap.
 - Perform energy minimization and initial heating of the system to the lowest temperature in your replica set.
- Creating Replicas:
 - Create a directory for each replica.
 - Copy the prepared prmtop and a starting coordinate file (e.g., from the heating step) into each replica directory.
- Defining the Temperature Range:
 - Determine the number of replicas and the temperature range. The temperatures should be chosen to ensure a reasonable exchange probability between adjacent replicas (typically 20-30%). A geometric progression of temperatures is often used.
- Input Files for pmemd:
 - Create an MD input file (e.g., md.in) for each replica. The only difference between the files will be the temp0 parameter, which should be set to the temperature of that specific replica.
 - Key parameters in md.in for each replica:
- Multi-pmemd Input File:

- Create a master input file (e.g., `remd.in`) that lists the configuration for each replica. This file will be used by the `mpirun` command.
- Example `remd.in` for 4 replicas:
- Running the REMD Simulation:
 - Use `mpirun` to execute the simulation. The `-remd` flag is used to specify the number of replicas, the exchange frequency, and the log file for exchange information.
 - Example command:

This command runs 4 replicas, attempts exchanges every 100 steps, uses the configurations from `remd.in`, and writes exchange information to `remd.log`.
- Analysis:
 - After the simulation, the trajectories for each temperature need to be demultiplexed (sorted by replica rather than by temperature). The `cpptraj` tool in Amber can be used for this purpose.
 - Analyze the trajectory corresponding to the temperature of interest for the desired structural and energetic properties.

Table 1: Typical T-REMD Simulation Parameters

| Parameter | Description | Typical Value |
|--------------------|---|-----------------------------|
| Number of Replicas | Total number of parallel simulations. | 16 - 128 (system dependent) |
| Temperature Range | Minimum and maximum temperatures. | 300 K - 600 K |
| Exchange Frequency | Number of MD steps between exchange attempts. | 100 - 1000 steps |
| Simulation Length | Total simulation time per replica. | 10 ns - 1 μ s |

Metadynamics

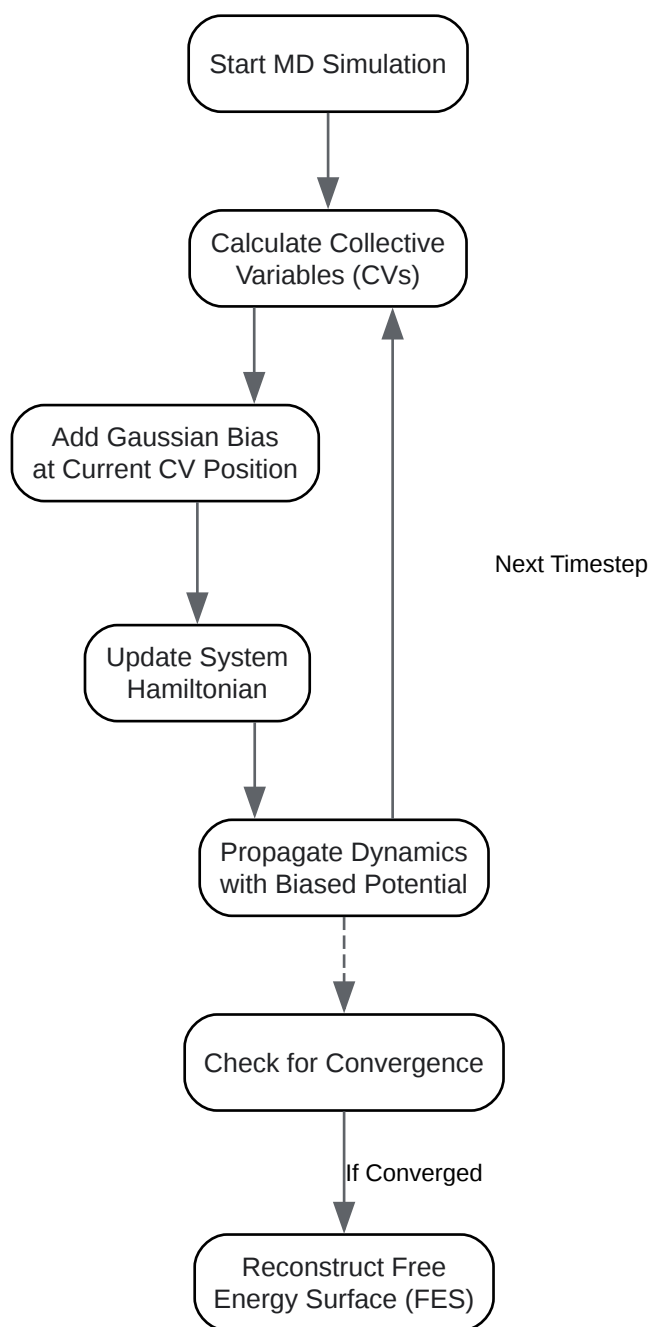
Application Note:

Metadynamics is a powerful enhanced sampling technique for reconstructing the free energy surface (FES) as a function of a few selected collective variables (CVs).^[10] The method works by adding a history-dependent bias potential to the system's Hamiltonian. This bias potential is constructed as a sum of Gaussian functions centered on the values of the CVs visited during the simulation. By discouraging the system from revisiting already explored regions, the simulation is forced to explore new areas of the conformational space.^[11] In the long run, the accumulated bias potential converges to the negative of the free energy surface.^[11] Amber can be interfaced with the PLUMED library to perform metadynamics simulations.^[12]

Key Advantages:

- Provides a direct estimate of the free energy surface.
- Can be used to study a wide range of processes characterized by a few order parameters.
- Well-tempered metadynamics, a variant, improves convergence by reducing the height of the added Gaussians over time.^[11]

Metadynamics Logical Flow:



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Caption: Conceptual workflow of a metadynamics simulation.

Experimental Protocol: Metadynamics with Amber and PLUMED

This protocol describes how to perform a metadynamics simulation of alanine dipeptide in vacuum to calculate the Ramachandran plot (Φ/Ψ free energy surface).

- System Preparation (Amber):
 - Use tleap to create the prmtop and inpcrd files for alanine dipeptide.
 - Perform minimization and a short equilibration of the system.
- Amber MD Input File (md.in):
 - Prepare a standard MD input file.
 - Add the plumed=1 and plumedfile='plumed.dat' flags to the &cntrl namelist to enable the PLUMED interface.[\[13\]](#)
- PLUMED Input File (plumed.dat):
 - This file defines the collective variables and the metadynamics parameters.
 - Define the Φ and Ψ torsion angles using the TORSION keyword and the atom indices from your prmtop file.
 - Set up the METAD keyword to specify the CVs to be biased, the frequency of Gaussian deposition (PACE), the height of the Gaussians (HEIGHT), and their width (SIGMA).[\[12\]](#)
- Running the Simulation:
 - Ensure that your Amber installation is compiled with PLUMED support.
 - Execute the simulation using pmemd or sander.
- Analysis:
 - The simulation will produce a HILLS file containing the history of the added Gaussian potentials.
 - Use the sum_hills utility from PLUMED to reconstruct the free energy surface.
 - The resulting fes.dat file can be plotted to visualize the free energy landscape.

Table 2: Key PLUMED Parameters for Metadynamics

| Parameter | Description | Typical Value |
|------------|--|--------------------------------|
| PACE | The frequency of Gaussian deposition in MD steps. | 200 - 1000 |
| HEIGHT | The initial height of the Gaussian potentials in energy units. | 0.5 - 2.5 kJ/mol |
| SIGMA | The width of the Gaussian potentials for each CV. | 0.1 - 0.5 radians for torsions |
| BIASFACTOR | Used in Well-Tempered Metadynamics to control convergence. | 5 - 15 |

Umbrella Sampling

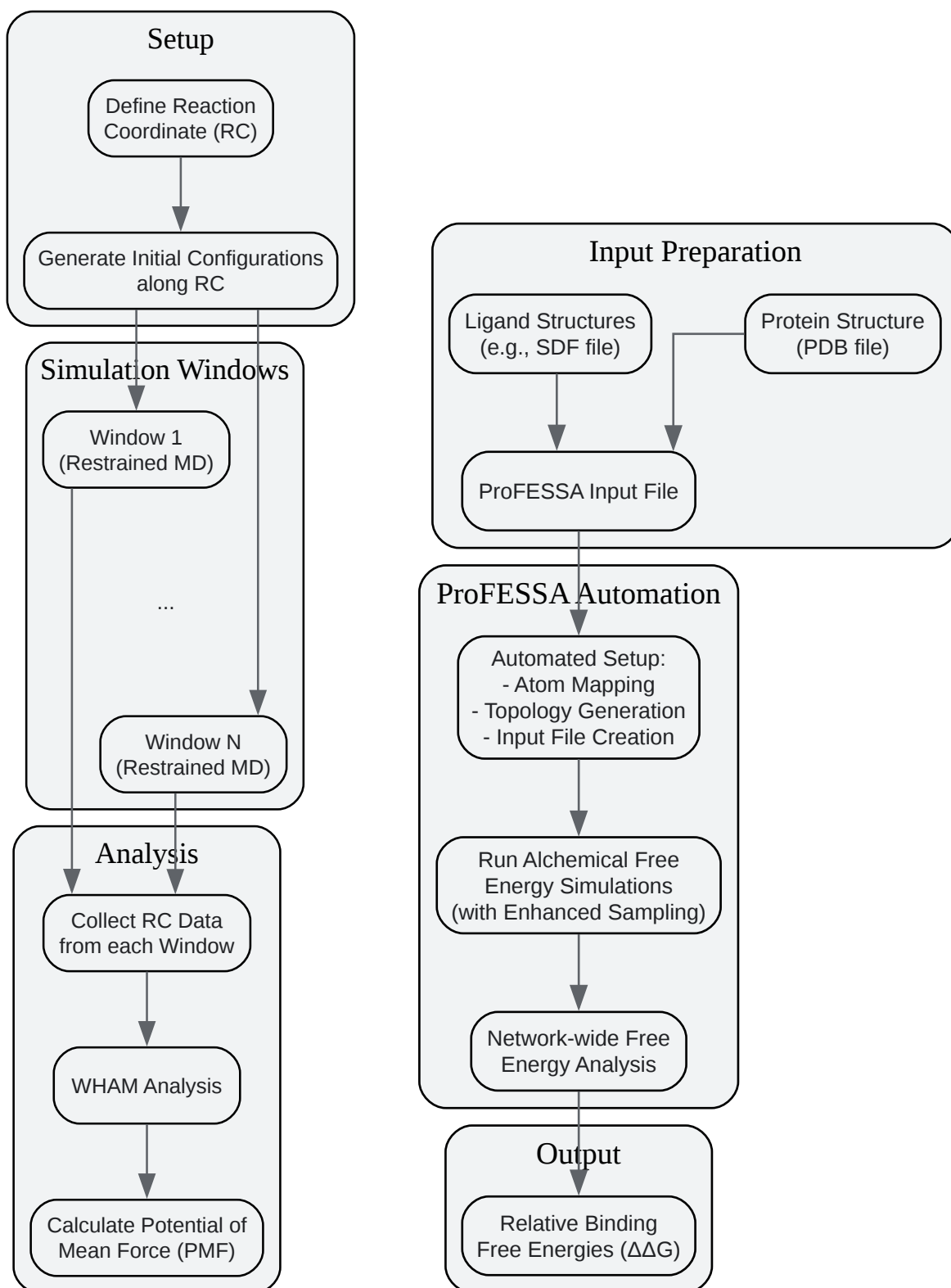
Application Note:

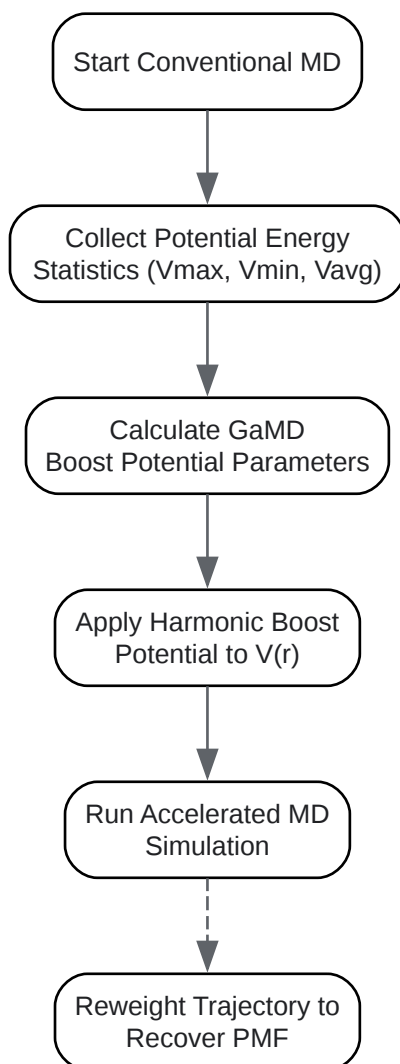
Umbrella sampling is a technique used to calculate the potential of mean force (PMF) along a predefined reaction coordinate.^[14] The method involves running a series of independent simulations, where in each simulation, the system is restrained to a specific region of the reaction coordinate using a biasing potential, typically harmonic.^[15] These "windows" are chosen to overlap, ensuring that the entire reaction coordinate is sampled. The biased probability distributions from each window are then combined using the Weighted Histogram Analysis Method (WHAM) to reconstruct the unbiased PMF.^[14]

Key Advantages:

- A robust and well-established method for PMF calculations.
- Conceptually straightforward and easy to parallelize.
- Applicable to a wide range of problems, including ligand unbinding and conformational changes.

Umbrella Sampling Workflow:





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